molecular formula C11H12FN3O B2634215 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1249485-35-5

2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B2634215
CAS No.: 1249485-35-5
M. Wt: 221.235
InChI Key: BXFGOJQADQOLOU-UHFFFAOYSA-N
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Description

2-(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is a synthetic organic compound featuring a triazole ring substituted with a fluoro-methylphenyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2-fluoro-4-methylphenylamine through diazotization followed by azidation.

    Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through nucleophilic substitution or addition reactions, depending on the available functional groups on the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring and the fluoro-methylphenyl group are generally stable under reducing conditions, but selective reduction of other functional groups can be achieved.

    Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: 2-(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethanal or 2-(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethanoic acid.

    Reduction: Reduced derivatives depending on the functional groups present.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol can be used as a probe to study enzyme interactions and metabolic pathways due to its triazole ring, which is known to interact with various biological targets.

Medicine

Medicinally, this compound has potential as a pharmacophore in drug design. The triazole ring is a common motif in many pharmaceuticals, and the fluoro-methylphenyl group can enhance binding affinity and specificity to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the triazole ring.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with molecular targets through the triazole ring. This ring can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their function. The fluoro-methylphenyl group can further modulate these interactions by providing additional binding sites or altering the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(2-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-(1-(2-Fluoro-4-ethylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

    2-(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-1-ol: Similar structure but with a propanol group instead of ethanol.

Uniqueness

The presence of the fluoro-methylphenyl group in 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol imparts unique electronic properties that can enhance its reactivity and binding affinity compared to similar compounds. The specific positioning of the fluoro and methyl groups can also influence the compound’s overall stability and solubility, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-[1-(2-fluoro-4-methylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-8-2-3-11(10(12)6-8)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGOJQADQOLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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